Methyl 18,18-dichlorooctadecanoate
Description
Methyl 18,18-dichlorooctadecanoate is a chlorinated fatty acid methyl ester with the molecular formula C₁₉H₃₆Cl₂O₂ (molecular weight: 367.39 g/mol). This compound features two chlorine atoms substituted at the terminal (ω-18) positions of an 18-carbon saturated fatty acid chain, esterified with a methyl group. Such dichlorinated esters are of interest in industrial applications, including polymer plasticizers, surfactants, or intermediates in organic synthesis.
Properties
Molecular Formula |
C19H36Cl2O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 18,18-dichlorooctadecanoate |
InChI |
InChI=1S/C19H36Cl2O2/c1-23-19(22)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h18H,2-17H2,1H3 |
InChI Key |
UFFPXRZVLKESJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCC(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Methyl Stearate
The primary and most documented method for preparing this compound is through the chlorination of methyl stearate. This process involves substituting two hydrogen atoms on the octadecanoate chain with chlorine atoms, typically at the 18th carbon position.
-
- Chlorine gas (Cl2) is used as the chlorinating agent.
- A catalyst such as iron(III) chloride (FeCl3) is employed to facilitate the reaction.
-
- The reaction is conducted under controlled temperature and pressure to ensure selective chlorination.
- Typically, the reaction mixture is maintained at moderate temperatures to avoid over-chlorination or degradation of the ester.
- Chlorine gas is introduced gradually to the methyl stearate substrate in a chlorination reactor.
-
- The presence of FeCl3 catalyzes the homolytic cleavage of Cl2, generating chlorine radicals.
- These radicals abstract hydrogen atoms from the methyl stearate chain, specifically targeting the terminal (18th) carbon, leading to substitution with chlorine atoms.
-
- After the reaction, the mixture undergoes purification steps such as solvent extraction, washing, and distillation to isolate pure this compound.
Industrial Scale Production
In industrial settings, the chlorination process is scaled up with continuous feeding of methyl stearate and controlled chlorine gas flow in chlorination reactors. The process emphasizes:
- Maintaining reaction parameters to optimize yield and selectivity.
- Use of continuous purification systems to remove by-products and unreacted materials.
- Implementation of safety measures due to the handling of chlorine gas and chlorinated organic compounds.
Alternative Synthetic Routes
While chlorination of methyl stearate is the main route, alternative methods may involve:
- Direct chlorination of stearic acid followed by esterification with methanol.
- Use of other chlorinating agents or reagents under different catalytic systems, though these are less commonly reported.
Chemical Reaction Analysis
Types of Reactions Involving this compound
-
- The compound can be oxidized to form dichlorostearic acid derivatives.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
- Reduction reactions can revert this compound back to methyl stearate.
- Agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with a metal catalyst) are used.
-
- The chlorine atoms can be substituted by nucleophiles such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH).
- This allows for functional group modifications and synthesis of derivatives.
Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Major Products Formed | Notes |
|---|---|---|---|
| Oxidation | KMnO4, CrO3, aqueous or acidic media | Dichlorostearic acid derivatives | Controlled to avoid over-oxidation |
| Reduction | LiAlH4, H2 with Pd/C catalyst | Methyl stearate | Requires anhydrous conditions for LiAlH4 |
| Nucleophilic Substitution | NaOCH3, KOH in polar solvents | Substituted esters | Reaction depends on nucleophile strength and temperature |
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Methyl stearate |
| Chlorinating Agent | Chlorine gas (Cl2) |
| Catalyst | Iron(III) chloride (FeCl3) |
| Reaction Temperature | Moderate (typically 40-80 °C) |
| Reaction Time | Variable, often several hours |
| Purification Methods | Solvent extraction, washing, distillation |
| Industrial Scale | Continuous chlorination reactors |
| Safety Considerations | Handling of chlorine gas and chlorinated compounds requires strict controls |
Research Findings and Notes
- The chlorination method provides a selective and efficient route to this compound with yields dependent on reaction conditions and catalyst efficiency.
- Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) are used to confirm the structure and purity of the product.
- The compound’s reactivity allows for further chemical modifications, making it valuable in synthesizing derivatives for various applications.
- Industrial production emphasizes process control and safety due to the hazardous nature of chlorine gas and chlorinated organic compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl dichlorostearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichlorostearic acid.
Reduction: It can be reduced to form methyl stearate.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions
Major Products Formed
Oxidation: Dichlorostearic acid.
Reduction: Methyl stearate.
Substitution: Hydroxyl or amino derivatives of methyl stearate
Scientific Research Applications
Methyl dichlorostearate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on cell membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of surfactants, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of methyl dichlorostearate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Research and Application Gaps
- Data Limitations: No direct studies on this compound were found in the evidence. Properties are inferred from its 2,2 isomer and shorter-chain analogs.
- Toxicity Studies : and emphasize the need for rigorous safety assessments, particularly for chronic exposure to chlorinated esters .
Q & A
Q. What are the optimal synthetic routes for preparing methyl 18,18-dichlorooctadecanoate, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
- Synthetic Pathways : The compound is typically synthesized via dichlorination of methyl stearate derivatives. A common approach involves reacting methyl stearate with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions. For example, describes a reflux method using catalysts (e.g., A-FGO in tetrahydrofuran) for similar ester syntheses, which could be adapted .
- Optimization :
- Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution.
- Solvent : Non-polar solvents (e.g., CCl₄) minimize side reactions.
- Temperature : Maintain 40–60°C to balance reaction rate and selectivity.
- Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol) is critical, as noted in for structurally analogous esters .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?
Methodological Answer:
- Primary Techniques :
- NMR : ¹H NMR (δ 3.65 ppm for methyl ester; δ 1.2–1.6 ppm for aliphatic chain) and ¹³C NMR (δ 170–175 ppm for carbonyl). provides InChIKey
RVWOWEQKPMPWMQ-UHFFFAOYSA-Nfor structural validation, which can guide spectral comparisons . - Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (367.394 g/mol, per ) and isotopic patterns for chlorine .
- NMR : ¹H NMR (δ 3.65 ppm for methyl ester; δ 1.2–1.6 ppm for aliphatic chain) and ¹³C NMR (δ 170–175 ppm for carbonyl). provides InChIKey
- Ambiguity Resolution :
- Use 2D NMR (COSY, HSQC) to resolve overlapping aliphatic signals.
- Compare experimental IR spectra (C=O stretch ~1740 cm⁻¹) with computational predictions.
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Steric Hindrance : The dichloro group at C18 creates steric bulk, slowing SN2 reactions. Kinetic studies using varying nucleophiles (e.g., KCN, NaI) in polar aprotic solvents (DMF, DMSO) can quantify this effect.
- Electronic Effects : Electron-withdrawing Cl atoms polarize the C-Cl bond, favoring SN1 mechanisms. Conduct conductivity measurements in protic solvents (e.g., ethanol/water) to detect carbocation intermediates.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can map transition states and charge distribution, as suggested by ’s InChI data .
Q. What are the environmental degradation pathways of this compound, and how can its persistence in aquatic systems be modeled?
Methodological Answer:
- Hydrolysis Studies :
- Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown.
- Computational Tools : Employ EPI Suite’s BIOWIN model to predict half-lives based on QSAR data from ’s molecular formula (C₁₉H₃₆Cl₂O₂) .
Q. How can the thermal stability of this compound be evaluated for applications in high-temperature polymer synthesis?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂. Decomposition onset temperatures >200°C indicate suitability for polymer processing.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and oxidative stability.
- Storage Recommendations : Store at <–20°C (per for similar esters) to prevent thermal degradation .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., density, solubility) of this compound?
Methodological Answer:
- Source Evaluation : Prioritize peer-reviewed studies over vendor catalogs. reports density as 0.99 g/cm³, but conflicting data may arise from impurities or isomer mixtures .
- Experimental Replication :
- Measure density via pycnometry (ASTM D4052).
- Determine solubility using shake-flask methods (OECD 105).
- Statistical Analysis : Apply Grubbs’ test to identify outliers in published datasets.
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₃₆Cl₂O₂ | |
| Molecular Weight | 367.394 g/mol | |
| Storage Temperature | <–20°C | |
| Key NMR Shifts (¹³C) | δ 170–175 ppm (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
